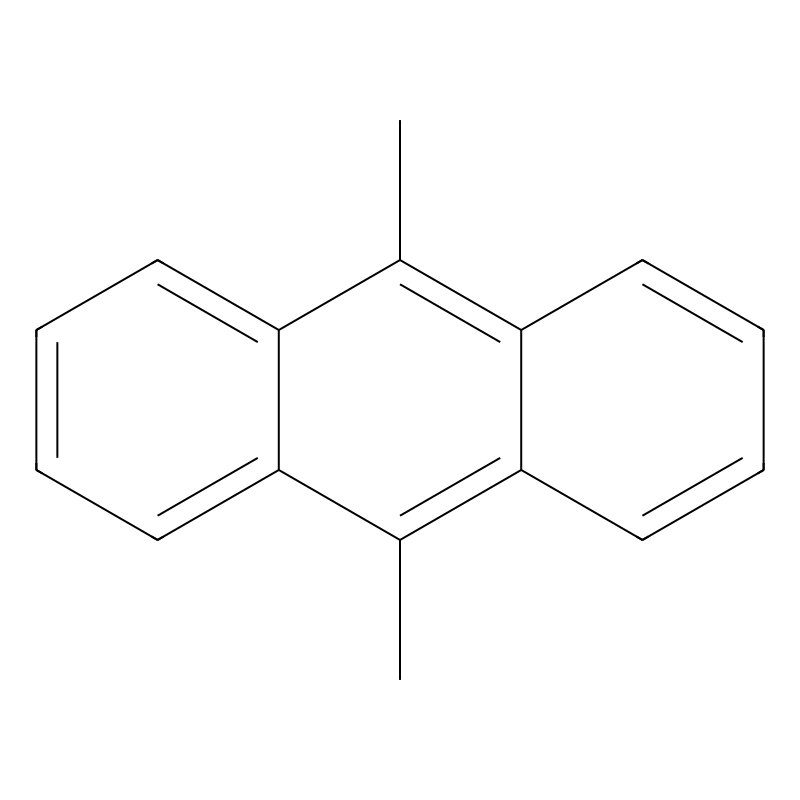9,10-Dimethylanthracene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
In water, 5.60X10-2 mg/L at 25 °C
Insoluble in wate
Synonyms
Canonical SMILES
Chemical Rate Constant Actinometer
One application of 9,10-Dimethylanthracene (DMA) in scientific research is as a chemical rate constant actinometer in singlet molecular oxygen reactions. Actinometers are substances that absorb light and generate a known quantity of a specific chemical species. In this case, DMA reacts with light to produce singlet oxygen, a highly reactive form of oxygen. By measuring the amount of DMA consumed and the amount of light absorbed, researchers can determine the rate constant for the reaction between singlet oxygen and other molecules [1].
Here's a link to a supplier mentioning this use: 9,10-Dimethylanthracene, 97%, Thermo Scientific Chemicals:
9,10-Dimethylanthracene is a polycyclic aromatic hydrocarbon characterized by its molecular formula and a molecular weight of 206.28 g/mol. This compound appears as yellow crystals or crystalline powder and is known for its role in various chemical applications, particularly in photo
Currently, there is no known specific biological role for 9,10-DMA. However, its role as a model compound in biochemical research is significant. Due to its structural similarity to some carcinogenic PAHs, 9,10-DMA has been used to study the mechanisms of PAH-induced genotoxicity (DNA damage) and carcinogenicity (cancer development) [].
9,10-Dimethylanthracene has several applications:
- Actinometer: It serves as an actinometer for measuring chemical rate constants in reactions involving singlet molecular oxygen, providing valuable data for photochemical studies .
- Photosensitizer: The compound is utilized in developing antioxidant-photosensitizer dual-loaded polymeric micelles for controlled production of reactive oxygen species .
- Organic Synthesis: Its reactivity makes it a useful intermediate in synthesizing other organic compounds through various chemical transformations.
Interaction studies involving 9,10-dimethylanthracene primarily focus on its role as an actinometer in measuring singlet oxygen concentrations. Research indicates that the presence of this compound can significantly affect the concentration of singlet oxygen during reactions, which is crucial for accurately determining reaction kinetics. The limitations associated with using 9,10-dimethylanthracene as an actinometer have been discussed extensively in literature, emphasizing the need for careful consideration of solvent effects and reaction conditions .
Several compounds share structural similarities with 9,10-dimethylanthracene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Anthracene | Parent compound; simpler structure without methyl groups | |
| Phenanthrene | Contains three fused benzene rings | |
| Pyrene | Four fused benzene rings; used in fluorescence studies | |
| 1-Methylpyrene | Methylated derivative of pyrene; exhibits different reactivity patterns |
Uniqueness of 9,10-Dimethylanthracene:
- The presence of two methyl groups at the 9 and 10 positions distinguishes it from other similar compounds like anthracene and phenanthrene.
- Its specific reactivity towards singlet oxygen makes it particularly valuable in photochemical applications and studies.
Color/Form
XLogP3
Boiling Point
LogP
log Kow = 5.69
Melting Point
182.4 °C
UNII
GHS Hazard Statements
H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (82.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (82.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (82.61%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H351 (10.87%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Vapor Pressure
Pictograms


Irritant;Health Hazard
Other CAS
Associated Chemicals
2,3-Dimethylanthracene;613-06-9






